molecular formula C19H16ClNO3S2 B11091634 (5Z)-3-(3-chloro-4-methylphenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-chloro-4-methylphenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11091634
M. Wt: 405.9 g/mol
InChI Key: QITZBBZXFQWJMY-IUXPMGMMSA-N
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Description

The compound (5Z)-3-(3-chloro-4-methylphenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone core, a chloromethylphenyl group, and a dimethoxybenzylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-chloro-4-methylphenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of Thiazolidinone Core: The initial step involves the reaction of a suitable amine with carbon disulfide and an α-haloketone to form the thiazolidinone ring.

    Substitution Reaction: The thiazolidinone core is then subjected to a substitution reaction with 3-chloro-4-methylphenyl isothiocyanate to introduce the chloromethylphenyl group.

    Aldol Condensation: Finally, an aldol condensation reaction with 2,4-dimethoxybenzaldehyde is performed to attach the dimethoxybenzylidene moiety, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the benzylidene moiety, converting it to a single bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzylidene derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, (5Z)-3-(3-chloro-4-methylphenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one exhibits potential antimicrobial and anticancer activities. It has been studied for its ability to inhibit the growth of various bacterial and fungal strains, as well as its cytotoxic effects on cancer cell lines.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its anti-inflammatory properties make it a candidate for the treatment of inflammatory diseases, while its anticancer activity is explored for potential use in chemotherapy.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties. Its versatility makes it valuable in various applications, from drug development to material science.

Mechanism of Action

The mechanism of action of (5Z)-3-(3-chloro-4-methylphenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves multiple pathways:

    Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5Z)-3-(3-chloro-4-methylphenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one stands out due to its specific substitution pattern, which enhances its biological activity and chemical reactivity. The presence of both chloro and methoxy groups contributes to its unique pharmacological profile and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H16ClNO3S2

Molecular Weight

405.9 g/mol

IUPAC Name

(5Z)-3-(3-chloro-4-methylphenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16ClNO3S2/c1-11-4-6-13(9-15(11)20)21-18(22)17(26-19(21)25)8-12-5-7-14(23-2)10-16(12)24-3/h4-10H,1-3H3/b17-8-

InChI Key

QITZBBZXFQWJMY-IUXPMGMMSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/SC2=S)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)SC2=S)Cl

Origin of Product

United States

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